3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
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Description
3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C28H28FN5O2 and its molecular weight is 485.563. The purity is usually 95%.
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Biological Activity
The compound 3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one , with CAS number 897611-71-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to collate and analyze the available data on its biological effects, mechanisms of action, and therapeutic potential.
The molecular formula of this compound is C28H28FN5O2 with a molecular weight of 485.6 g/mol . The structure consists of multiple pharmacophores, including a fluorophenyl group, piperazine, and pyridine derivatives, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C28H28FN5O2 |
Molecular Weight | 485.6 g/mol |
CAS Number | 897611-71-1 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, pyridine derivatives have been shown to inhibit various cancer cell lines, suggesting that the compound may also possess similar effects. A structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the pyridine ring enhances cytotoxicity against cancer cells.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. The piperazine moiety in this compound could potentially interact with neurotransmitter receptors, influencing central nervous system (CNS) functions. Research has shown that modifications in piperazine can lead to enhanced binding affinity for serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Antimicrobial Properties
Compounds containing pyridine and piperazine structures have demonstrated antimicrobial activities against various pathogens. The biological activity can be attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors may modulate synaptic transmission and neuronal excitability.
- Antioxidant Activity : The hydroxy group present in the structure may contribute to antioxidant properties, reducing oxidative stress in cells.
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
- Case Study 1 : A study on a related pyridine derivative demonstrated significant inhibition of tumor growth in xenograft models, indicating potent anticancer activity.
- Case Study 2 : Another investigation revealed that a piperazine-based compound improved cognitive function in animal models of depression, suggesting potential applications in neuropharmacology.
Properties
IUPAC Name |
3-[(3-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O2/c1-20-17-24(35)26(28(36)34(20)19-23-9-2-4-11-30-23)27(21-7-6-8-22(29)18-21)33-15-13-32(14-16-33)25-10-3-5-12-31-25/h2-12,17-18,27,35H,13-16,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYPGSYUSOTNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=N5)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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